molecular formula C3H8BaNO6P B1646770 2-Cyanoethyl phosphate barium salt dihydrate CAS No. 207121-42-4

2-Cyanoethyl phosphate barium salt dihydrate

Cat. No.: B1646770
CAS No.: 207121-42-4
M. Wt: 322.4 g/mol
InChI Key: SFFRVKYTJRRUNW-UHFFFAOYSA-L
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Description

2-Cyanoethyl phosphate barium salt dihydrate (CAS number: 5015-38-3) is a chemical compound with the molecular formula C3H8BaNO4P. This compound is primarily used as a phosphorylating agent in various chemical and biological applications.

Chemical Reactions Analysis

Types of Reactions: 2-Cyanoethyl phosphate barium salt dihydrate undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions are common, where the cyanoethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation products: Various oxidized derivatives of the compound.

  • Reduction products: Reduced forms of the compound.

  • Substitution products: Different functionalized derivatives based on the substituting group.

Scientific Research Applications

2-Cyanoethyl phosphate barium salt dihydrate is widely used in scientific research due to its versatility as a phosphorylating agent. Its applications include:

  • Chemistry: Used as an intermediate in the synthesis of nucleotides and other phosphorus-containing compounds.

  • Biology: Employed in the study of phosphorylation processes in biological systems.

  • Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.

  • Industry: Applied in the production of materials and chemicals requiring phosphorylation.

Mechanism of Action

. The mechanism involves the transfer of the phosphate group from the compound to the target molecule, facilitated by specific enzymes or chemical conditions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

2-Cyanoethyl phosphate barium salt dihydrate is unique in its ability to act as a phosphorylating agent with high efficiency and stability. Similar compounds include:

  • Dibenzyl phosphate: Another phosphorylating agent but with different reactivity and applications.

  • Tetrabutylammonium phosphate: Used in similar applications but with different solubility and reactivity profiles.

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Properties

IUPAC Name

barium(2+);2-cyanoethyl phosphate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6NO4P.Ba.2H2O/c4-2-1-3-8-9(5,6)7;;;/h1,3H2,(H2,5,6,7);;2*1H2/q;+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFRVKYTJRRUNW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)([O-])[O-])C#N.O.O.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8BaNO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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